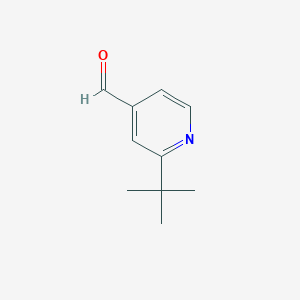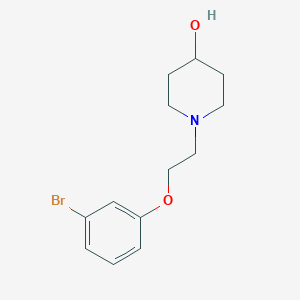
1-(2-(3-溴苯氧基)乙基)哌啶-4-醇
描述
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学研究
“1-(2-(3-溴苯氧基)乙基)哌啶-4-醇”是一种已被探索用于其潜在药理学应用的化合物。 哌啶衍生物,该化合物属于该类化合物,存在于二十多种药物中 。由于其结构的多功能性和生物活性,它们在开发新的治疗剂方面尤其重要。该化合物可以作为合成靶向各种疾病的新药的关键中间体。
材料科学
在材料科学中,该化合物的结构特性可能对合成新型聚合物材料具有价值。 它的溴苯氧基可以用于制造具有特定特性的聚合物,例如提高耐久性或耐化学性 。该领域的研究可能导致开发用于工业应用的先进材料。
化学合成
该化合物在化学合成中也很重要,它可以用作复杂有机分子的构建模块 。它的反应位点允许各种化学转化,使其成为构建多样化分子结构的多功能试剂,这在开发新的化学实体中至关重要。
分析化学
在分析化学中,“1-(2-(3-溴苯氧基)乙基)哌啶-4-醇”可以用作色谱分析中的标准品或参照物 。它独特的化学特征使其能够在复杂混合物中被识别和量化,有助于药物和其他化学产品的定性和定量分析。
生命科学研究
该化合物在生命科学研究中的作用与其潜在的生物活性有关。 它可用于研究生物途径和过程,有助于我们了解细胞功能和开发新的生命科学技术 .
色谱法
最后,在色谱领域,该化合物可用于分离和纯化化学物质的方法开发 。它独特的化学性质可能有助于优化色谱技术,这对于制药和化工行业的化合物纯化至关重要。
属性
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZBAQZDHGURKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



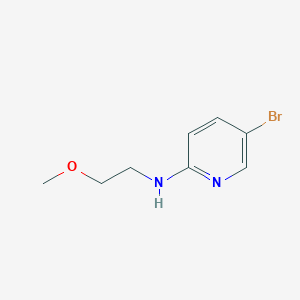
![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)

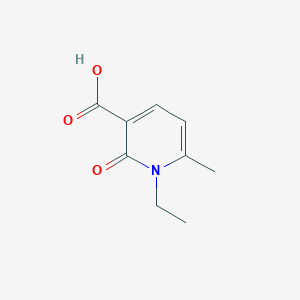
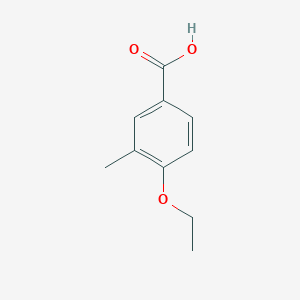
![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)

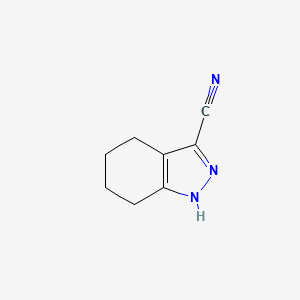
![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1519088.png)
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
